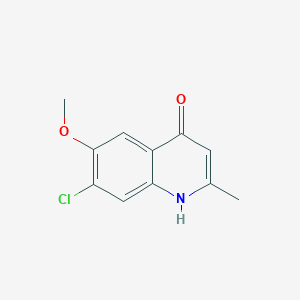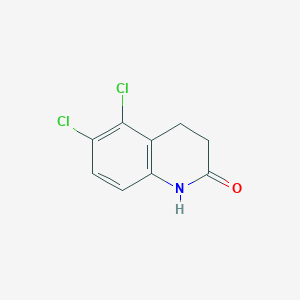![molecular formula C10H19ClN2O B11885652 8-Amino-1-methyl-1-azaspiro[4.5]decan-2-one hydrochloride](/img/structure/B11885652.png)
8-Amino-1-methyl-1-azaspiro[4.5]decan-2-one hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Amino-1-methyl-1-azaspiro[4.5]decan-2-one hydrochloride is a chemical compound with the molecular formula C10H19ClN2O. It is a spiro compound, characterized by a unique bicyclic structure where two rings are connected through a single atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Amino-1-methyl-1-azaspiro[45]decan-2-one hydrochloride typically involves the reaction of appropriate precursors under controlled conditionsThe reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of 8-Amino-1-methyl-1-azaspiro[4.5]decan-2-one hydrochloride may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize efficiency, reduce costs, and ensure consistent quality. The use of advanced purification techniques, such as crystallization and chromatography, is also common to achieve the required purity levels .
Analyse Chemischer Reaktionen
Types of Reactions
8-Amino-1-methyl-1-azaspiro[4.5]decan-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives, depending on the nature of the substituent introduced .
Wissenschaftliche Forschungsanwendungen
8-Amino-1-methyl-1-azaspiro[4.5]decan-2-one hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes .
Wirkmechanismus
The mechanism of action of 8-Amino-1-methyl-1-azaspiro[4.5]decan-2-one hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the desired therapeutic effects. For example, the compound may inhibit certain enzymes involved in disease progression or activate receptors that promote beneficial cellular responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride
- 2-Oxa-8-azaspiro[4.5]decan-4-amine, 3-methyl-, hydrochloride
- 1-Methyl-1-azaspiro[4.5]decan-2-one
Uniqueness
8-Amino-1-methyl-1-azaspiro[4.5]decan-2-one hydrochloride is unique due to its specific spiro structure and the presence of both amino and methyl groups. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its ability to undergo diverse chemical reactions and its potential therapeutic effects further distinguish it from similar compounds .
Eigenschaften
Molekularformel |
C10H19ClN2O |
|---|---|
Molekulargewicht |
218.72 g/mol |
IUPAC-Name |
8-amino-1-methyl-1-azaspiro[4.5]decan-2-one;hydrochloride |
InChI |
InChI=1S/C10H18N2O.ClH/c1-12-9(13)4-7-10(12)5-2-8(11)3-6-10;/h8H,2-7,11H2,1H3;1H |
InChI-Schlüssel |
OJGLSPJWPLMQKU-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=O)CCC12CCC(CC2)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9H-Purin-6-amine, 9-[2-(2-propenyloxy)ethyl]-](/img/structure/B11885575.png)

![6-(Benzyloxy)pyrazolo[1,5-a]pyridine](/img/structure/B11885584.png)


![1-Allyl-3,7-dimethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B11885589.png)








